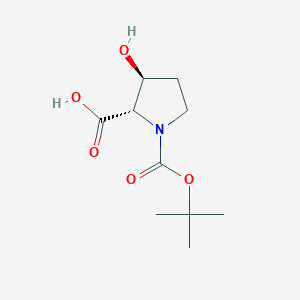

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid

Overview

Description

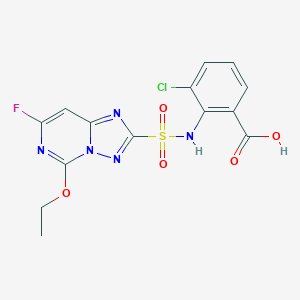

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Ruthenium Complexes : A study by King, Armstrong, and Keller (2005) focused on the synthesis of a derivative of hydroxyproline, namely 2(S)-4R-2-tert-Butoxycarbonylacetyl-4-hydroxypyrrolidine-1-carboxylic acid, and its reduction using a ruthenium-BINAP complex. This research highlights its application in complex organic syntheses involving ruthenium complexes (King, Armstrong, & Keller, 2005).

Mechanisms of Group Migration : Xue and Silverman (2010) reported on the N→O tert-butyloxycarbonyl (Boc) migration in imides and its mechanism, which involved an unusual nine-membered cyclic transition state. Their study provides insight into the behavior of tert-butoxycarbonyl groups in complex chemical reactions (Xue & Silverman, 2010).

Asymmetric Synthesis of Piperidine Derivatives : The asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and related compounds, as well as their protected analogues, was described by Xue et al. (2002). This study is significant for the development of methods to synthesize enantiomerically pure compounds starting from common amino acids like L-aspartic acid (Xue et al., 2002).

Crystallographic Analysis : Yuan et al. (2010) conducted a study on the crystal structure of a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. Their research provides detailed crystallographic information, contributing to the understanding of the physical properties of similar compounds (Yuan et al., 2010).

Computational Studies and Stereoselectivity in Synthesis : Jagtap et al. (2016) explored the synthesis of thiazolidine-4-carboxylic acids and their derivatives, involving (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid. This study combined experimental and computational methods to understand the stereoselectivity in the synthesis of these compounds (Jagtap et al., 2016).

Mechanism of Action

Target of Action

Boc-trans-3-hydroxy-L-proline, also known as (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid or Boc-(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, primarily targets collagen and non-collagen proteins . This compound is a minor analogue of trans-4-hydroxy-L-proline, which is highly abundant in collagen . Collagen accounts for about one-third of body proteins in humans and other animals .

Mode of Action

The compound is formed from the post-translational hydroxylation of proteins, primarily collagen and, to a much lesser extent, non-collagen proteins . It plays an important role in regulating the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor .

Biochemical Pathways

The formation of trans-4-hydroxy-L-proline residues contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

Pharmacokinetics

The degradation pathways of trans-3-hydroxy-l-proline suggest that it is metabolized into ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .

Result of Action

The compound can scavenge reactive oxygen species and has both structural and physiological significance in animals . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Action Environment

The action of Boc-trans-3-hydroxy-L-proline can be influenced by various environmental factors. For instance, dietary protein intake and hypoxia can modulate the biochemical events triggered by this compound

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Boc-trans-3-hydroxy-L-proline interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the post-translational hydroxylation of proteins, primarily collagen . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Cellular Effects

Boc-trans-3-hydroxy-L-proline has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Molecular Mechanism

At the molecular level, Boc-trans-3-hydroxy-L-proline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the hydroxylation of the known compatible solute ectoine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-trans-3-hydroxy-L-proline change over time. For instance, in the whole-cell bioconversion of L-Pro into trans-3-Hyp using Escherichia coli expressing the ectD gene from S. cattleya, only 12.4 mM trans-3-Hyp was produced from 30 mM L-Pro, suggesting a rapid depletion of 2-oxoglutarate, an essential component of enzyme activity as a cosubstrate, in the host .

Metabolic Pathways

Boc-trans-3-hydroxy-L-proline is involved in several metabolic pathways. In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

Properties

IUPAC Name |

(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554782 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187039-57-2 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)

![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)